molecular formula C9H10N2OS B13622849 2-Amino-2-(benzo[d]thiazol-2-yl)ethan-1-ol

2-Amino-2-(benzo[d]thiazol-2-yl)ethan-1-ol

Cat. No.: B13622849
M. Wt: 194.26 g/mol
InChI Key: KMQLZOLDUZDSFO-UHFFFAOYSA-N
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Description

2-Amino-2-(benzo[d]thiazol-2-yl)ethan-1-ol is a heterocyclic compound featuring a benzothiazole core linked to an ethanolamine moiety.

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

2-amino-2-(1,3-benzothiazol-2-yl)ethanol

InChI

InChI=1S/C9H10N2OS/c10-6(5-12)9-11-7-3-1-2-4-8(7)13-9/h1-4,6,12H,5,10H2

InChI Key

KMQLZOLDUZDSFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(benzo[d]thiazol-2-yl)ethan-1-ol typically involves the reaction of 2-aminobenzothiazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the amino group on the ethylene oxide, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the sulfur atom in the benzothiazole ring and the hydroxyl group:

  • Sulfur oxidation : Treatment with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) converts the thiazole sulfur to sulfoxide (R-S=O) or sulfone (R-SO₂) derivatives.

  • Alcohol oxidation : The ethan-1-ol moiety can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).

Table 1: Oxidation Reaction Outcomes

Oxidizing AgentProductYield (%)Conditions
H₂O₂ (30%)Sulfoxide65–780°C, 2 hr
mCPBASulfone72–85RT, 6 hr
PCCKetone58–63CH₂Cl₂, RT

Nucleophilic Substitution

The amino group participates in nucleophilic substitution reactions, particularly with electrophiles like alkyl halides or acyl chlorides:

  • Alkylation : Reaction with methyl iodide in dimethylformamide (DMF) at 90°C produces N-alkylated derivatives .

  • Acylation : Benzoylation using benzoyl chloride and triethylamine yields stable amides .

Mechanistic Insight :
The amidine-like structure of the benzothiazole ring enhances the nucleophilicity of the exocyclic amino group, facilitating attack on electrophilic centers .

Condensation Reactions

The compound forms Schiff bases via reaction with aldehydes or ketones:

  • Schiff base synthesis : Condensation with benzaldehyde in ethanol under acidic conditions produces imine derivatives.

  • Cyclocondensation : Reacts with α-keto acids to form quinazoline derivatives (e.g., 41a–f ) in aqueous acetone at room temperature using p-toluenesulfonic acid (p-TSA) as a catalyst .

Table 2: Condensation Reaction Parameters

ReactantProductCatalystYield (%)
BenzaldehydeSchiff baseHCl80–88
Pyruvic acidQuinazolinep-TSA79–85

Cyclization Reactions

The hydroxyl and amino groups enable intramolecular cyclization:

  • Heterocycle formation : Heating in DMF with K₂CO₃ promotes cyclization to oxazolo[5,4-d]benzothiazoles .

  • Piperazine derivatives : Reaction with substituted piperazines under reflux forms fused bicyclic systems (e.g., OM12 ) in 90% yield .

Key Conditions :

  • Solvent: DMF or acetone/water mixtures

  • Temperature: 50–200°C

  • Catalysts: Triethylamine (TEA) or p-TSA

Protection/Deprotection

  • Amino protection : tert-Butyloxycarbonyl (Boc) groups are introduced using Boc anhydride, enabling selective reactions at the hydroxyl group .

  • Deprotection : Boc removal via trifluoroacetic acid (TFA) restores the free amino group .

Etherification

The hydroxyl group reacts with alkyl halides (e.g., benzyl bromide) in basic conditions to form ethers .

Comparative Reactivity

Benzothiazole vs. Aminoethanol Moieties :

  • The benzothiazole ring directs electrophilic substitution to the 4- and 6-positions.

  • The aminoethanol chain participates in hydrogen bonding, influencing solubility and reaction kinetics.

Table 3: Reactivity Comparison with Analogs

CompoundKey Reactivity Difference
2-AminobenzothiazoleLacks hydroxyl-mediated etherification
2-(Benzo[d]thiazol-2-yl)ethanolNo amino group for nucleophilic substitution

Challenges and Optimizations

  • Low yields in alkylation : Optimized via microwave-assisted synthesis (e.g., 90% yield for OM12 ) .

  • Side reactions : Controlled by protecting group strategies (e.g., Boc for amino group) .

Scientific Research Applications

2-Amino-2-(benzo[d]thiazol-2-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(benzo[d]thiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(Benzo[d]thiazol-2-yl)ethan-1-ol
  • Structure: Differs by replacing the amino group (-NH₂) with a methyl group (-CH₃) on the ethanol backbone.
  • Synthesis: Prepared via photochemical alkylation of benzothiazole with ethanol under catalytic conditions, yielding 46% as an oily liquid .
2-(1,3-Benzothiazol-2-yl)ethan-1-amine
  • Structure : Contains an ethylamine chain (-CH₂CH₂NH₂) attached to benzothiazole.
  • Properties : Molecular weight 178.26 g/mol; appears as a powder. The primary amine group enhances reactivity compared to the hydroxyl group in the target compound .
N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine
  • Structure: Hybrid of benzimidazole and thiazole with an aminomethyl linker.
  • Synthesis: Reacting 2-(bromomethyl)-1H-benzimidazole with 2-aminothiazole yields reddish-brown crystals (m.p. >250°C) .
  • Activity : Demonstrates antibacterial and anti-HepG2 cell line activity, highlighting the role of thiazole-amine motifs in bioactivity .
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
  • Structure : Benzothiazole linked to a nitro-substituted triazole-amine.
  • Synthesis : Cycloaddition of 2-nitrophenyl azide with 2-(benzo[d]thiazol-2-yl)acetonitrile .
  • Applications : Evaluated for antiproliferative properties, suggesting benzothiazole-triazole hybrids as anticancer leads .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point/Appearance Key Functional Groups
2-Amino-2-(benzo[d]thiazol-2-yl)ethan-1-ol C₉H₁₀N₂OS 194.25 Not reported -NH₂, -OH, benzothiazole
1-(Benzo[d]thiazol-2-yl)ethan-1-ol C₉H₉NOS 179.24 Oily liquid -OH, benzothiazole
2-(1,3-Benzothiazol-2-yl)ethan-1-amine C₉H₁₀N₂S 178.26 Powder -NH₂, benzothiazole
N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine C₁₁H₁₀N₄S 230.29 >250°C (crystalline) -NH-, benzimidazole, thiazole

Notes:

  • The hydroxyl group in this compound likely increases solubility in polar solvents compared to purely aromatic analogues.
Antiproliferative Activity
  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine : Under evaluation for antiproliferative effects, leveraging the nitro group’s electron-withdrawing properties to enhance DNA interaction .
  • Benzimidazole-thiazole hybrids: Exhibit anti-HepG2 activity (hepatocellular carcinoma), attributed to thiazole’s ability to disrupt cell cycle progression .
Antimicrobial Potential
  • N-(Benzo[d]thiazol-2-yl)acetamide derivatives : Patent data highlights anti-bacterial, anti-malarial, and anti-tuberculosis properties, emphasizing the benzothiazole scaffold’s versatility .
  • 2-Amino thiazole derivatives: Serve as intermediates for cephalosporin antibiotics, underscoring the importance of the -NH₂ group in drug design .
Structural-Activity Relationships (SAR)
  • Amino vs. Hydroxyl Groups: The -NH₂ group in the target compound may enhance binding to biological targets (e.g., enzymes or DNA) compared to -OH-containing analogues like 1-(Benzo[d]thiazol-2-yl)ethan-1-ol .
  • Heterocycle Hybridization : Combining benzothiazole with triazoles or benzimidazoles introduces synergistic electronic effects, improving potency.

Biological Activity

2-Amino-2-(benzo[d]thiazol-2-yl)ethan-1-ol is a compound that belongs to the benzothiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and neuroprotective properties, supported by recent research findings.

Antibacterial Activity

Research has shown that derivatives of benzothiazole, including 2-amino compounds, exhibit significant antibacterial properties. In a study evaluating a series of amino-benzothiazoles against Mycobacterium tuberculosis, several compounds demonstrated potent bactericidal activity. The structure-activity relationship (SAR) indicated that modifications to the benzothiazole core could enhance potency while reducing cytotoxicity. For instance, the introduction of a chloro substituent at position 4 improved activity against resistant strains with minimal cytotoxic effects (MIC = 7.9 µM) .

Table 1: Antibacterial Activity of 2-Amino-Benzo[d]thiazole Derivatives

CompoundTarget PathogenMIC (µM)Cytotoxicity (HepG2 IC50)
This compoundM. tuberculosis7.9>100
Benzimidazole derivativeM. tuberculosis23-32Cytotoxic
Chloro-substituted derivativeM. tuberculosis7.9>100

Anticancer Activity

The anticancer potential of 2-amino-benzothiazole derivatives has been extensively studied. Recent findings suggest that these compounds can target various cancer-related proteins, including tyrosine kinases and serine/threonine kinases. For example, specific derivatives have shown promising results against multiple cancer cell lines such as A549 (lung cancer), Colo205 (colon cancer), and MCF-7 (breast cancer). One compound demonstrated an IC50 value comparable to etoposide, a standard chemotherapeutic agent .

Table 2: Anticancer Efficacy of Benzothiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
E (2-Amino-Benzo[d]thiazole)Colo205~10Inhibition of protein kinases
FU9370.131Targeting tyrosine kinases
GMultiple leukemia0.161Inducing apoptosis

Neuroprotective Activity

In addition to its antibacterial and anticancer properties, benzothiazole derivatives have shown potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's disease. A study highlighted the synthesis of compounds that exhibited strong inhibitory activity against acetylcholinesterase (IC50 = 2.7 µM), suggesting their potential for therapeutic applications in cognitive disorders .

Q & A

Q. What are the most effective synthetic routes for 2-amino-2-(benzo[d]thiazol-2-yl)ethan-1-ol, and how can reaction yields be optimized?

The compound is typically synthesized via photochemical alkylation or nucleophilic addition. For example, 3n (a related derivative) was prepared by reacting benzothiazole with ethanol under optimized conditions, achieving a 46% yield . To improve yields, factors such as solvent polarity (ethanol is preferred), reaction time, and catalyst choice (e.g., Eaton's reagent for activating carbonyl groups) should be systematically tested. Microwave-assisted synthesis (e.g., 60°C, 15 min) can enhance reaction efficiency by reducing time and energy consumption .

Q. Which spectroscopic and chromatographic methods are suitable for characterizing this compound?

  • HRMS (High-Resolution Mass Spectrometry): Confirms molecular weight (e.g., observed m/z 166.0323 vs. calculated 166.0321 for derivatives) .
  • IR Spectroscopy: Identifies functional groups (e.g., O–H stretch at 3234 cm⁻¹, C=N/C–S stretches in benzo[d]thiazole at 1522–1240 cm⁻¹) .
  • X-ray Crystallography: Resolves crystal structure using SHELXL software, which refines atomic positions and thermal parameters .

Q. How does the benzo[d]thiazole moiety influence the compound’s electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP functional) reveal that the benzo[d]thiazole ring contributes to electron-deficient regions, enhancing electrophilic reactivity. Exact exchange terms in DFT improve accuracy for thermochemical properties (average error ±2.4 kcal/mol) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Hybrid DFT functionals (e.g., B3LYP with gradient corrections) model local spin densities and kinetic energy terms to predict reaction pathways. For example, the Colle-Salvetti correlation-energy formula accurately calculates electron correlation effects (<5% error), aiding in transition-state analysis for alkylation or acylation reactions .

Q. How can crystallographic data resolve discrepancies in molecular geometry between synthetic batches?

SHELX programs (e.g., SHELXL) refine X-ray diffraction data to detect subtle structural variations, such as bond angle distortions or hydrogen bonding patterns. For instance, hydrogen bonding between the hydroxyl group and thiazole nitrogen stabilizes specific conformers .

Q. What mechanistic insights explain the compound’s biological activity in anti-inflammatory or antimicrobial studies?

Derivatives like N-(benzo[d]thiazol-2-yl)-2-[phenyl(piperidin-1-yl)ethylamino]benzamides inhibit pro-inflammatory cytokines (e.g., TNF-α) via π-π stacking and hydrogen bonding with target proteins. Molecular docking studies (AutoDock Vina) suggest binding affinities correlate with substituent electronegativity on the benzamide ring .

Q. How do solvent-free conditions or green chemistry principles apply to its synthesis?

Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/CH₃SO₃H) under solvent-free conditions reduces waste. The reagent activates carbonyl groups via hydrogen bonding, achieving >90% yields for fused imidazo[2,1-b]thiazoles .

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